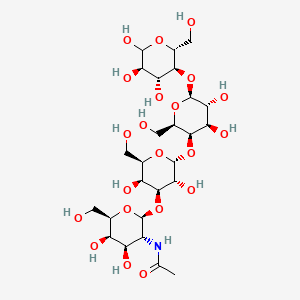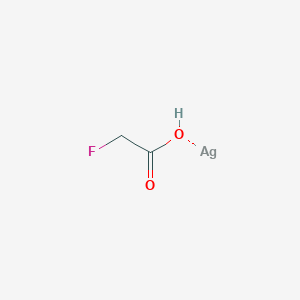
Silver fluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver fluoroacetate is an organofluorine compound with the chemical formula AgC₂H₂FO₂ It is a derivative of fluoroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a silver ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silver fluoroacetate can be synthesized through the reaction of fluoroacetic acid with silver nitrate. The reaction typically occurs in an aqueous medium, where fluoroacetic acid (C₂H₂FO₂) reacts with silver nitrate (AgNO₃) to form this compound (AgC₂H₂FO₂) and nitric acid (HNO₃). The reaction can be represented as:
C2H2FO2+AgNO3→AgC2H2FO2+HNO3
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps, such as recrystallization, to remove impurities and obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Silver fluoroacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce silver oxide and fluoroacetic acid.
Reduction: It can be reduced to form elemental silver and fluoroacetic acid.
Substitution: The silver ion in this compound can be substituted by other cations, such as sodium or potassium, to form corresponding fluoroacetates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions with sodium chloride (NaCl) or potassium chloride (KCl) can lead to the formation of sodium fluoroacetate or potassium fluoroacetate.
Major Products:
Oxidation: Silver oxide (Ag₂O) and fluoroacetic acid (C₂H₂FO₂).
Reduction: Elemental silver (Ag) and fluoroacetic acid (C₂H₂FO₂).
Substitution: Sodium fluoroacetate (NaC₂H₂FO₂) or potassium fluoroacetate (KC₂H₂FO₂).
Applications De Recherche Scientifique
Silver fluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: this compound is studied for its potential use in biochemical assays and as a tool for investigating metabolic pathways.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its silver content.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of silver fluoroacetate involves its interaction with biological molecules. The fluoroacetate moiety can inhibit the enzyme aconitase, which is a key component of the citric acid cycle. This inhibition disrupts cellular respiration and energy production, leading to toxic effects. The silver ion also contributes to its antimicrobial properties by interacting with bacterial cell membranes and proteins, causing cell damage and death.
Comparaison Avec Des Composés Similaires
Sodium fluoroacetate (NaC₂H₂FO₂): A well-known rodenticide with similar toxicological properties.
Potassium fluoroacetate (KC₂H₂FO₂): Another fluoroacetate derivative with similar uses and effects.
Silver trifluoroacetate (AgCF₃CO₂): A related compound used in organic synthesis and as a catalyst.
Uniqueness: Silver fluoroacetate is unique due to the presence of both silver and fluoroacetate moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. Its dual functionality as a fluorinated compound and a silver-based antimicrobial agent sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C2H3AgFO2 |
|---|---|
Poids moléculaire |
185.91 g/mol |
Nom IUPAC |
2-fluoroacetic acid;silver |
InChI |
InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5); |
Clé InChI |
VXTLQQMUNCZGMK-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)F.[Ag] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
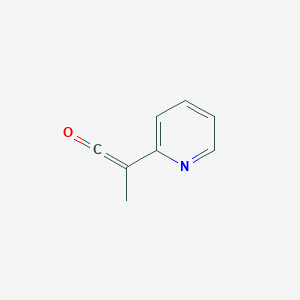
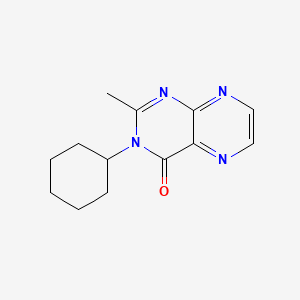

![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
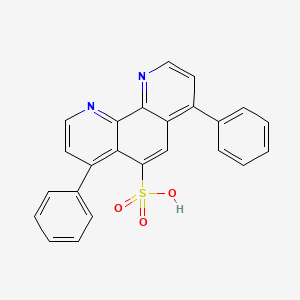
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
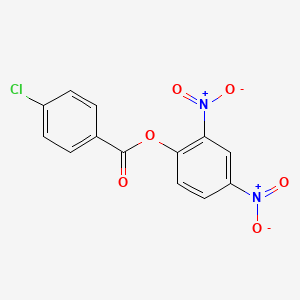
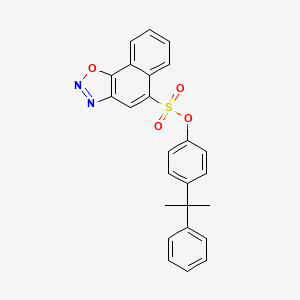
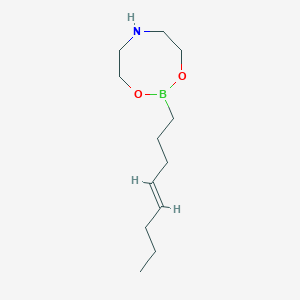
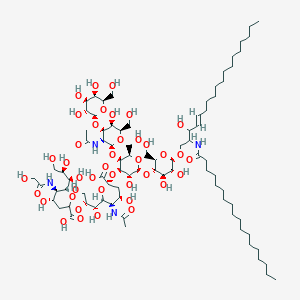
![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
